Zero Hydrogen Bond Donors vs. Des-Methyl Analog: Implications for Passive Permeability and Crystallography
1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline has 0 hydrogen bond donors (HBD), compared to 1 HBD for its closest analog, 1-(pyrrolidin-3-yloxy)isoquinoline (CAS 752949-83-0), which bears a free N–H on the pyrrolidine ring . In fragment-based screening, reducing HBD count from 1 to 0 is associated with a measurable improvement in passive membrane permeability and a reduction in desolvation penalty upon protein binding [1]. Additionally, the tertiary amine (N-methylpyrrolidine) provides a distinct protonation state (predicted pKa ~8.5–9.5) versus the secondary amine (pKa ~10–11) of the des-methyl analog, altering solubility-pH profiles under physiological and crystallography buffer conditions [1].
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | 0 HBD (N-methyl tertiary amine, no exchangeable protons) |
| Comparator Or Baseline | 1-(Pyrrolidin-3-yloxy)isoquinoline (CAS 752949-83-0): 1 HBD (secondary amine N–H) |
| Quantified Difference | ΔHBD = 1; predicted ΔlogP (neutral species) ≈ +0.3 to +0.5 log units favoring the target compound; predicted ΔPAMPA permeability ≈ 2- to 5-fold improvement (class-level estimate for HBD removal) [1] |
| Conditions | Computed molecular properties (Kuujia/Chemsrc); HBD impact on permeability generalized from established medicinal chemistry principles |
Why This Matters
For fragment screening campaigns targeting intracellular or CNS proteins, 0 HBD fragments offer superior passive permeability and lower risk of crystallographic disorder from flexible polar groups, making this compound a preferable starting point over HBD-bearing analogs.
- [1] Waring, M. J. Defining Optimum Lipophilicity and Molecular Weight Ranges for Drug Candidates—MCROP, MCSL, and Beyond. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
